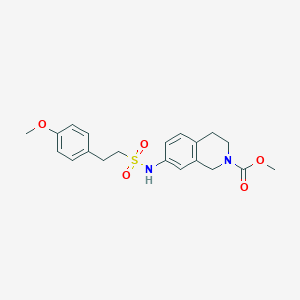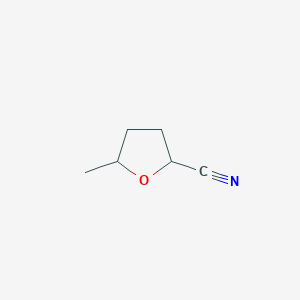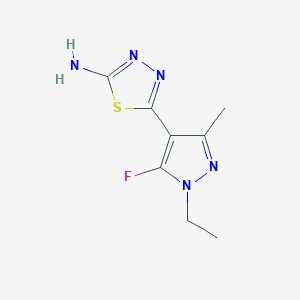
N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide” is a chemical compound that likely contains a chromene backbone with a carboxamide group attached to one of the carbon atoms and a 2,4-dichlorophenyl group attached to the nitrogen atom of the carboxamide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including coupling reactions and heterocyclization .Molecular Structure Analysis
The molecular structure of this compound would likely include a chromene ring system, a carboxamide group, and a 2,4-dichlorophenyl group .Aplicaciones Científicas De Investigación
Environmental Toxicology and Biodegradation
Analysis of Global Trends in Herbicide Toxicity Studies : Research on related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) has been significant in understanding the toxicological impact and mutagenicity of herbicides on environmental and biological systems. The research emphasizes the importance of studying these compounds' effects on non-target species and the potential occupational risks associated with their use. The focus on molecular biology, especially gene expression, highlights the need for further research on the toxicological aspects of similar compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide and its Role in Supramolecular Chemistry : Although not directly related, the study on benzene-1,3,5-tricarboxamide (BTA) offers insights into how similar compounds can be utilized in nanotechnology, polymer processing, and biomedical applications. The research shows the potential for using structurally similar compounds in creating one-dimensional, nanometer-sized structures stabilized by bonding interactions, which could be relevant for N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide in similar applications (Cantekin, de Greef, & Palmans, 2012).
Material Science and Engineering
Poly(3,4-ethylenedioxythiophene) and Organic Thermoelectric Materials : Research into conducting polymers like Poly(3,4-ethylenedioxythiophene) (PEDOT) suggests a potential application area for this compound in the development of materials with high conductivity and transparency. Such compounds could be of interest in the field of organic electronic materials, highlighting the intersection of organic chemistry and materials science for the development of advanced materials (Shi, Liu, Jiang, & Xu, 2015).
Mecanismo De Acción
Target of Action
N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide is a complex organic compound. Compounds with similar structures have been found to interact with targets such asBotulinum neurotoxin type A .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been found to inhibit the activity ofsuccinate dehydrogenase inhibitors (SDHIs) , which play a crucial role in the citric acid cycle .
Pharmacokinetics
The compound’s molecular weight of 204053 suggests that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit antifungal activity, suggesting that this compound may also have potential antimicrobial properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain ions in the environment can affect the removal rate of similar compounds . Additionally, the compound’s stability may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-5-6-14(13(18)8-12)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLROQGNMZNGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)
![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)

![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)


![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)


